molecular formula C9H15ClN2O3S B6351578 2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate CAS No. 2368829-54-1

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate

Cat. No.: B6351578
CAS No.: 2368829-54-1
M. Wt: 266.75 g/mol
InChI Key: DIIAPRUYZSQZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidinylmethyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate typically involves the reaction of thiazole derivatives with pyrrolidine and subsequent functionalization

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The thiazole ring and pyrrolidinylmethyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Pyrrolidinylmethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    2-(1-Pyrrolidinylmethyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate is unique due to its specific combination of functional groups and the position of the carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH.H2O/c12-9(13)7-5-10-8(14-7)6-11-3-1-2-4-11;;/h5H,1-4,6H2,(H,12,13);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIAPRUYZSQZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=C(S2)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.